N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide
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Overview
Description
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This specific compound is characterized by the presence of a chlorobenzyl group, a benzimidazole core, and a phenylacetamide moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate or carbondisulphide in an alkaline alcoholic solution.
Introduction of Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the benzimidazole core reacts with 2-chlorobenzyl chloride under basic conditions.
Attachment of Phenylacetamide Moiety: The final step involves the coupling of the intermediate product with phenylacetic acid or its derivatives under amide formation conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common industrial practices include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in acidic or neutral conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each exhibiting distinct chemical and biological properties .
Scientific Research Applications
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure but similar pharmacological activities.
Thiabendazole: An anthelmintic agent with a benzimidazole core, used to treat parasitic infections.
Albendazole: Another benzimidazole derivative with broad-spectrum antiparasitic activity.
Uniqueness
N-{2-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-2-phenylacetamide is unique due to its specific structural modifications, which enhance its binding affinity and selectivity towards certain biological targets. The presence of the chlorobenzyl group and phenylacetamide moiety contributes to its distinct chemical and biological properties, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C24H22ClN3O |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
N-[2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]ethyl]-2-phenylacetamide |
InChI |
InChI=1S/C24H22ClN3O/c25-20-11-5-4-10-19(20)17-28-22-13-7-6-12-21(22)27-23(28)14-15-26-24(29)16-18-8-2-1-3-9-18/h1-13H,14-17H2,(H,26,29) |
InChI Key |
XOQLXXGGPPTHBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCC2=NC3=CC=CC=C3N2CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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